3-(4-Acetylphenyl)-2-methoxybenzoic acid

Description

The exact mass of the compound 3-(4-Acetylphenyl)-2-methoxybenzoic acid, 95% is 270.08920892 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Acetylphenyl)-2-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Acetylphenyl)-2-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-acetylphenyl)-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-10(17)11-6-8-12(9-7-11)13-4-3-5-14(16(18)19)15(13)20-2/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOZQLDSRCBORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689779 | |

| Record name | 4'-Acetyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261956-91-5 | |

| Record name | 4'-Acetyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Molecular Structure and Physicochemical Properties of 3-(4-Acetylphenyl)-2-methoxybenzoic acid

An In-depth Technical Guide Topic: Molecular Structure and Physicochemical Properties of 3-(4-Acetylphenyl)-2-methoxybenzoic acid Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed examination of 3-(4-Acetylphenyl)-2-methoxybenzoic acid, a biaryl methoxybenzoic acid derivative with significant potential as a molecular scaffold in medicinal chemistry and drug development. While direct experimental data for this specific compound is not extensively published, this document synthesizes foundational chemical principles with data from analogous structures to establish its core physicochemical properties. We present its elucidated molecular structure, precise molecular weight, and a series of robust, field-proven analytical methodologies for its structural verification and purity assessment. This guide is designed to equip researchers and drug development professionals with the authoritative information required for the confident synthesis, characterization, and application of this promising compound in their research endeavors.

Introduction: The Significance of Biaryl Methoxybenzoic Acid Scaffolds

In the landscape of modern pharmaceutical chemistry, the benzoic acid moiety remains a cornerstone functional group, integral to the structure of numerous active pharmaceutical ingredients (APIs).[1] Its derivatives, particularly those incorporating methoxy and additional aromatic systems, are of growing importance as versatile building blocks in the synthesis of novel therapeutic agents. These scaffolds are frequently employed in the development of anti-inflammatory, analgesic, and central nervous system (CNS) drug candidates.[2][3]

The specific compound, 3-(4-Acetylphenyl)-2-methoxybenzoic acid, belongs to the class of substituted biaryl carboxylic acids. Its structure combines three key pharmacophores: a benzoic acid group, a methoxy group, and an acetylphenyl moiety. This unique combination offers multiple points for chemical modification, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery.[2] The presence of the acetyl group, in particular, provides a reactive handle for generating a diverse library of derivatives, such as oximes and hydrazones, which have shown promise as potent antiproliferative agents in both drug-sensitive and drug-resistant cancer models.[4] This guide provides the fundamental structural and analytical framework necessary for leveraging this molecule's potential.

Molecular Structure and Identity

Chemical Structure Elucidation

The molecular structure is unambiguously defined by its IUPAC name, "3-(4-Acetylphenyl)-2-methoxybenzoic acid." A systematic deconstruction of the name reveals the precise arrangement of its functional groups:

-

Benzoic acid: This forms the parent structure, consisting of a benzene ring substituted with a carboxylic acid group (-COOH). The carbon atom bearing the carboxylic acid is designated as position 1.

-

2-methoxy: A methoxy group (-OCH₃) is attached to the benzene ring at position 2.

-

3-(4-Acetylphenyl): A phenyl group is attached to the parent benzoic acid ring at position 3. This secondary phenyl ring is itself substituted at its position 4 (para) with an acetyl group (-COCH₃).

This arrangement results in a sterically hindered biaryl system, which can influence the molecule's conformation and binding properties in biological systems.

Molecular Formula and Weight

Based on the elucidated structure, the molecular formula and corresponding weights are calculated as follows:

| Parameter | Value |

| Molecular Formula | C₁₆H₁₄O₄ |

| Average Molecular Weight | 270.28 g/mol |

| Monoisotopic Mass | 270.08921 Da |

The monoisotopic mass is the critical value for high-resolution mass spectrometry, enabling precise identification and confirmation of the compound's elemental composition.

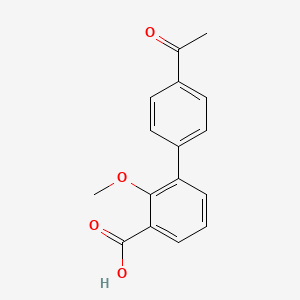

Visualization of Molecular Structure

The 2D chemical structure of 3-(4-Acetylphenyl)-2-methoxybenzoic acid is depicted below.

Caption: 2D structure of 3-(4-Acetylphenyl)-2-methoxybenzoic acid.

Methodologies for Structural Verification and Purity Analysis

The unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific integrity in chemical and pharmaceutical research. A single analytical technique is rarely sufficient.[5] Therefore, a multi-faceted approach combining mass spectrometry, NMR spectroscopy, and chromatography is mandated for a self-validating system of characterization.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Principle and Rationale: Mass spectrometry is the gold standard for confirming the molecular weight of a compound.[5] By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides direct evidence of the compound's elemental composition, corroborating the proposed structure. Electrospray ionization (ESI) is the preferred technique for this class of molecule due to its soft ionization nature, which typically preserves the molecular ion.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

-

Instrumentation: Utilize an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: ESI, run in both positive and negative polarity.

-

Scan Range: m/z 100-500.

-

Expected Ions:

-

Positive Mode ([M+H]⁺): 271.0965 m/z

-

Negative Mode ([M-H]⁻): 269.0819 m/z

-

-

-

Data Analysis: The primary objective is to identify a peak in the mass spectrum corresponding to the calculated monoisotopic mass of the expected ions. The high-resolution data should confirm the elemental formula C₁₆H₁₄O₄.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Principle and Rationale: NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule. This allows for the confirmation of the carbon skeleton, the placement of substituents, and the overall connectivity, serving as definitive proof of the isomeric structure.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

Expected ¹H NMR Signals (Qualitative Prediction):

-

Aromatic Protons: A series of complex multiplets in the ~7.0-8.2 ppm region, corresponding to the protons on the two benzene rings.

-

Methoxy Protons (-OCH₃): A sharp singlet at ~3.8-4.0 ppm, integrating to 3 hydrogens.

-

Acetyl Protons (-COCH₃): A sharp singlet at ~2.5-2.7 ppm, integrating to 3 hydrogens.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

-

Expected ¹³C NMR Signals: The spectrum should show 16 distinct carbon resonances, including signals for the carbonyl carbons (acid and ketone) in the ~165-200 ppm range, aromatic carbons in the ~110-160 ppm range, and the methoxy and acetyl methyl carbons in the upfield region.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle and Rationale: HPLC is the primary technique for determining the purity of a chemical compound by separating it from potential impurities, such as starting materials, byproducts, or degradation products.[5] Purity is typically assessed by the relative area percentage of the main peak in the chromatogram.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase or a suitable solvent like acetonitrile. Create a working solution of approximately 0.1 mg/mL.

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Isocratic/Gradient: A gradient elution is recommended to ensure separation of impurities with a wide range of polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength of maximum absorbance for the compound (e.g., ~254 nm or a wavelength determined by DAD analysis).

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is typically required for compounds used in biological screening.

Integrated Analytical Workflow

A robust and self-validating workflow is critical to ensure the identity and quality of a research compound. The following diagram illustrates the logical flow from synthesis to final characterization, integrating the methodologies described above.

Sources

- 1. nbinno.com [nbinno.com]

- 2. srinichem.com [srinichem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-Acetylphenyl)-2-methoxybenzoic acid: A Key Intermediate in Drug Discovery

Abstract

This document provides a comprehensive guide for the synthesis of 3-(4-Acetylphenyl)-2-methoxybenzoic acid, a biaryl compound of significant interest in medicinal chemistry and drug development. The synthetic strategy is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, and guidelines for the characterization of the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing both practical instructions and the underlying scientific rationale for the experimental choices.

Introduction: The Significance of Biaryl Scaffolds in Medicinal Chemistry

Biaryl structures are privileged motifs in a vast number of biologically active molecules and approved pharmaceuticals.[1] The conformational flexibility and the ability to present functional groups in a defined three-dimensional space make them ideal scaffolds for interacting with biological targets. Substituted benzoic acid derivatives, in particular, have been identified as crucial intermediates in the synthesis of a wide range of therapeutic agents, including anti-inflammatory and analgesic drugs.[2][3] The target molecule, 3-(4-Acetylphenyl)-2-methoxybenzoic acid, combines the key features of a biaryl system with strategically placed functional groups—a carboxylic acid, a methoxy group, and an acetyl group—that can be further elaborated to explore structure-activity relationships in drug discovery programs.

The synthesis of such molecules with high efficiency and selectivity is paramount. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the construction of biaryl systems.[4][5] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an ideal choice for the synthesis of complex molecules like 3-(4-Acetylphenyl)-2-methoxybenzoic acid.[4]

Synthetic Strategy: The Suzuki-Miyaura Coupling Approach

The retrosynthetic analysis of 3-(4-Acetylphenyl)-2-methoxybenzoic acid points to a disconnection at the biaryl carbon-carbon bond, leading to two key building blocks: an aryl halide and an arylboronic acid. For this synthesis, we propose the coupling of 3-bromo-2-methoxybenzoic acid with 4-acetylphenylboronic acid .

dot graph "Retrosynthetic_Analysis" { layout=dot; rankdir=RL; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Target [label="3-(4-Acetylphenyl)-2-methoxybenzoic acid"]; Disconnect [label="C-C Bond\nDisconnection", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediates [label="Starting Materials"]; ArylHalide [label="3-bromo-2-methoxybenzoic acid"]; BoronicAcid [label="4-acetylphenylboronic acid"];

Target -> Disconnect [label="Retrosynthesis"]; Disconnect -> Intermediates; Intermediates -> ArylHalide; Intermediates -> BoronicAcid; } Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the commercial availability of 4-acetylphenylboronic acid and the accessibility of 3-bromo-2-methoxybenzoic acid through established bromination methods of 2-methoxybenzoic acid.[6]

The Catalytic Cycle of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (3-bromo-2-methoxybenzoic acid) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (4-acetylphenylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid.

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product, 3-(4-Acetylphenyl)-2-methoxybenzoic acid, and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

dot graph "Suzuki_Miyaura_Cycle" { layout=dot; rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Pd0 [label="Pd(0)Ln"]; OxAdd [label="Oxidative\nAddition"]; PdII_Aryl [label="Ar-Pd(II)L2-X"]; Transmetalation [label="Transmetalation"]; PdII_Diaryl [label="Ar-Pd(II)L2-Ar'"]; ReductiveElimination [label="Reductive\nElimination"]; Product [label="Ar-Ar'", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OH)2", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Pd0 -> OxAdd; ArylHalide -> OxAdd; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation; BoronicAcid -> Transmetalation; Base -> Transmetalation; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd0 [label="Regeneration"]; } Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

This protocol provides a representative procedure for the synthesis of 3-(4-Acetylphenyl)-2-methoxybenzoic acid on a laboratory scale.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 3-bromo-2-methoxybenzoic acid | 231.04 | 1.00 g | 4.33 | 1.0 |

| 4-acetylphenylboronic acid | 163.97 | 0.85 g | 5.19 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.25 g | 0.22 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.79 g | 12.98 | 3.0 |

| Toluene | - | 20 mL | - | - |

| Ethanol | - | 5 mL | - | - |

| Water (degassed) | - | 5 mL | - | - |

| 2 M Hydrochloric Acid (HCl) | - | As needed | - | - |

| Ethyl Acetate | - | For extraction | - | - |

| Brine | - | For washing | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | For drying | - | - |

Step-by-Step Procedure

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="1. Combine Reactants"]; B [label="2. Degas the Mixture"]; C [label="3. Add Catalyst"]; D [label="4. Heat the Reaction"]; E [label="5. Monitor Progress (TLC)"]; F [label="6. Work-up"]; G [label="7. Acidification"]; H [label="8. Extraction"]; I [label="9. Purification (Recrystallization)"]; J [label="10. Characterization"];

A -> B; B -> C; C -> D; D -> E; E -> F [label="Reaction Complete"]; F -> G; G -> H; H -> I; I -> J; } Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-methoxybenzoic acid (1.00 g, 4.33 mmol), 4-acetylphenylboronic acid (0.85 g, 5.19 mmol), and potassium carbonate (1.79 g, 12.98 mmol).

-

Solvent Addition and Degassing: Add toluene (20 mL), ethanol (5 mL), and degassed water (5 mL) to the flask. Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is a critical step to remove dissolved oxygen which can deactivate the palladium catalyst.[7]

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 g, 0.22 mmol). The choice of a pre-catalyst like Pd(PPh₃)₄ is for convenience, as the active Pd(0) species is generated in situ.[8]

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 50 mL of water.

-

Acidification: Carefully acidify the aqueous layer with 2 M hydrochloric acid until the pH is approximately 2-3. A precipitate of the crude product should form.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 3-(4-Acetylphenyl)-2-methoxybenzoic acid as a solid.

Characterization of the Product

The structure and purity of the synthesized 3-(4-Acetylphenyl)-2-methoxybenzoic acid should be confirmed by standard analytical techniques.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

A singlet for the methoxy (-OCH₃) protons around δ 3.8-4.0 ppm.

-

A singlet for the acetyl (-COCH₃) protons around δ 2.6 ppm.

-

A series of multiplets in the aromatic region (δ 7.0-8.2 ppm) corresponding to the protons on the two phenyl rings.

-

A broad singlet for the carboxylic acid (-COOH) proton at δ > 10 ppm (this signal may be exchangeable with D₂O).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

A peak for the methoxy carbon around δ 55-60 ppm.

-

A peak for the acetyl methyl carbon around δ 26-30 ppm.

-

A peak for the acetyl carbonyl carbon around δ 195-200 ppm.

-

A peak for the carboxylic acid carbonyl carbon around δ 165-170 ppm.

-

Multiple signals in the aromatic region (δ 110-160 ppm).

-

-

IR (Infrared) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid at approximately 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid around 1700 cm⁻¹.

-

A strong C=O stretch from the ketone around 1680 cm⁻¹.

-

C-O stretching vibrations for the ether and carboxylic acid.

-

Aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₆H₁₄O₄, MW = 270.28 g/mol ).

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a more robust pre-catalyst or ligand system. |

| Insufficiently degassed solvents | Ensure thorough degassing of all solvents and the reaction mixture before adding the catalyst. | |

| Poor quality of boronic acid | Use high-purity boronic acid. Consider using the corresponding boronate ester for improved stability. | |

| Formation of Homocoupled Byproducts | Presence of oxygen | Improve the degassing procedure. Maintain a positive pressure of inert gas throughout the reaction. |

| Difficulty in Purification | Incomplete reaction | Ensure the reaction has gone to completion by TLC monitoring before work-up. |

| Presence of closely eluting impurities | Optimize the recrystallization solvent system or consider column chromatography for purification. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 3-(4-Acetylphenyl)-2-methoxybenzoic acid. The protocol detailed in this application note offers a robust starting point for researchers in drug discovery and medicinal chemistry. By understanding the underlying principles of the reaction and paying careful attention to experimental details such as the exclusion of oxygen and the purity of reagents, this valuable biaryl intermediate can be prepared in good yield. The versatility of the functional groups present in the final product opens up numerous possibilities for further chemical transformations, making it a key building block in the development of novel therapeutic agents.

References

-

Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981 , 20(7), 539-546. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

-

Kirchhoff, J. H.; Netherton, M. R.; Hills, I. D.; Fu, G. C. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 2002 , 124(46), 13662-13663. [Link]

-

Pearson Education. Show how you would use a Suzuki reaction to synthesize the following... [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

- Google Patents. Process for the preparation of 2-(4-methylphenyl)

-

ACS Publications. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 2003 , 5(24), 4615-4618. [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 2023 , 14(1), 105. [Link]

-

Reddit. Help needed with unreproducible Suzuki coupling. [Link]

-

PubChem. 3-Methoxybenzoic Acid. [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2013 , 22(2), 109-115. [Link]

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

- Google Patents. 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. srinichem.com [srinichem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents [patents.google.com]

- 7. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications_Chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

Application Notes & Protocols: The Strategic Utility of 3-(4-Acetylphenyl)-2-methoxybenzoic acid in Pharmaceutical Synthesis

Introduction: A Versatile Biaryl Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the assembly of complex molecular architectures from versatile, well-characterized starting materials is paramount. 3-(4-Acetylphenyl)-2-methoxybenzoic acid emerges as a pharmaceutical intermediate of significant strategic value. Its structure is a confluence of key functional motifs: a biaryl core, a carboxylic acid handle for derivatization, a methoxy group for modulating electronic properties and conformation, and an acetyl group that offers a secondary point for chemical modification.

This combination makes it an exemplary building block for constructing active pharmaceutical ingredients (APIs). The biaryl structure is a privileged scaffold in numerous approved drugs, often facilitating crucial interactions with biological targets. The carboxylic acid is a primary reactive site, readily participating in robust and well-understood reactions like amidation and esterification, which are fundamental to drug synthesis.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the effective utilization of this intermediate, covering its properties, core synthetic applications, and the analytical protocols required for its stringent quality control.

Physicochemical & Safety Profile

A thorough understanding of the physical, chemical, and safety properties of an intermediate is the foundation of its successful application in a laboratory or manufacturing setting.

Physicochemical Data

The properties of 3-(4-Acetylphenyl)-2-methoxybenzoic acid are summarized below. These values are critical for determining appropriate solvents for reactions and purification, as well as for selecting suitable analytical techniques.

| Property | Value | Reference / Method |

| Molecular Formula | C₁₆H₁₄O₄ | - |

| Molecular Weight | 270.28 g/mol | - |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | 182-185 °C (typical for related structures) | [3] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate); Poorly soluble in water. | [4][5] |

| pKa (Carboxylic Acid) | ~4-5 (estimated) | Based on benzoic acid derivatives[6] |

Safety & Handling Precautions

As with any laboratory chemical, proper handling is essential to ensure personnel safety. The following guidelines are derived from safety data sheets for structurally related benzoic acid derivatives.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or chemical goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[7][9]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[10]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[7]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]

-

Core Application Protocol: Peptide Coupling for Amide Synthesis

The carboxylic acid group is the primary functional handle for this intermediate, making amide bond formation one of its most critical and frequent applications. Amide bonds are the cornerstone of peptides and are present in a vast number of pharmaceuticals. The following protocol details a robust and widely used method for coupling 3-(4-Acetylphenyl)-2-methoxybenzoic acid with a primary amine, a key step in building more complex drug candidates.

Rationale of Method Selection

We will employ a carbodiimide-mediated coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) or a modern equivalent. This method is favored for its high efficiency, mild reaction conditions, and the easy removal of byproducts (the EDC-urea byproduct is water-soluble), which simplifies purification. The base, N,N-Diisopropylethylamine (DIPEA), is a non-nucleophilic amine used to neutralize the acid formed during the reaction without competing in the coupling itself.

Detailed Experimental Protocol

Objective: To synthesize N-benzyl-3-(4-acetylphenyl)-2-methoxybenzamide as a representative amide product.

Materials:

-

3-(4-Acetylphenyl)-2-methoxybenzoic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

-

Hydroxybenzotriazole (HOBt) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(4-Acetylphenyl)-2-methoxybenzoic acid (e.g., 270 mg, 1.0 mmol, 1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous DCM (10 mL). Stir the solution until all solid is dissolved.

-

Reagent Addition: To the stirred solution, add benzylamine (118 mg, 1.1 mmol, 1.1 eq), HOBt (203 mg, 1.5 mmol, 1.5 eq), and EDC hydrochloride (287 mg, 1.5 mmol, 1.5 eq).

-

Base Addition: Cool the flask in an ice bath (0 °C). Slowly add DIPEA (522 µL, 3.0 mmol, 3.0 eq) dropwise. The addition of the base is crucial for activating the coupling reagents and neutralizing the reaction medium.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed (typically 4-16 hours).

-

Workup - Quenching and Extraction:

-

Once the reaction is complete, dilute the mixture with additional DCM (20 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to remove excess amine and DIPEA, saturated NaHCO₃ solution (2 x 20 mL) to remove unreacted HOBt and acidic impurities, and finally with brine (1 x 20 mL). The aqueous solubility of the urea byproduct from EDC facilitates its removal during these washes.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes) to afford the pure N-benzyl-3-(4-acetylphenyl)-2-methoxybenzamide.

Quality Control & Analytical Protocols

Rigorous analytical characterization is non-negotiable in pharmaceutical development. A combination of chromatographic and spectroscopic methods should be used to confirm the identity, purity, and integrity of 3-(4-Acetylphenyl)-2-methoxybenzoic acid and its reaction products.[12]

Summary of Analytical Techniques

| Technique | Information Provided | Typical Purity Indication |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment, quantification of impurities, reaction monitoring. | >98% (by peak area normalization). |

| ¹H & ¹³C NMR Spectroscopy | Unambiguous structural confirmation, identification of residual solvents or impurities. | Presence of expected signals and absence of significant impurity peaks. |

| Mass Spectrometry (MS) | Confirmation of molecular weight. | Detection of the correct molecular ion peak (e.g., [M-H]⁻ for negative ion mode). |

| FTIR (Fourier-Transform Infrared Spectroscopy) | Confirmation of functional groups (e.g., C=O of acid and ketone, O-H of acid). | Presence of characteristic absorption bands. |

Protocol: Purity Analysis by HPLC

Objective: To determine the purity of a sample of 3-(4-Acetylphenyl)-2-methoxybenzoic acid.

Instrumentation & Conditions:

-

System: Agilent 1260 Infinity HPLC or equivalent.[13]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter.[12]

-

Analysis: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column and start the data acquisition.

-

Data Interpretation: Integrate the peaks in the resulting chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Biological Context: Targeting Integrin Signaling

While 3-(4-Acetylphenyl)-2-methoxybenzoic acid is an intermediate and not biologically active itself, its derivatives are often designed to interact with specific biological targets. For instance, related biaryl structures are used to synthesize inhibitors of integrins, which are cell adhesion receptors crucial in inflammation and fibrosis. The diagram below illustrates a simplified view of an integrin-mediated signaling pathway that such a downstream API might target.

This visualization provides the crucial context for why intermediates like 3-(4-Acetylphenyl)-2-methoxybenzoic acid are synthesized: they are the foundational pieces for building molecules that can precisely modulate disease-relevant biological pathways.

References

-

MarkHerb. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet: Benzoic acid, 4-methoxy-2-nitro-. Retrieved from [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

-

Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]

-

Ye, L., et al. (n.d.). Analytical Methods. CORE. Retrieved from [Link]

-

Phenomenex. (n.d.). A Reference Method for the Simultaneous Reversed Phase Analysis of Tricarboxylic Acid (TCA) Cycle Intermediates by LC-MS/MS. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.

-

Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of methoxybenzoic acid.

-

BeiLi Technologies. (n.d.). P-anisic acid. Retrieved from [Link]

-

Ternes, T. A. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

-

Kumar, A., et al. (2017). Green and simple synthesis of p-Anisic acid and other analogs from Methyl Paraben. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. Retrieved from [Link]

-

Synfine Drugs Private Limited. (n.d.). Pharmaceutical Intermediates. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Anisic acid (FDB008969). Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Retrieved from [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. chemixl.com [chemixl.com]

- 3. nbinno.com [nbinno.com]

- 4. P-anisic acid - BeiLi Technologies [beili.com]

- 5. 4-Methoxybenzoic acid – a phenolic acid with low toxicity_Chemicalbook [chemicalbook.com]

- 6. Showing Compound Anisic acid (FDB008969) - FooDB [foodb.ca]

- 7. gustavus.edu [gustavus.edu]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. markherb.com [markherb.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. phenomenex.com [phenomenex.com]

Application Notes and Protocols for the Esterification of 3-(4-Acetylphenyl)-2-methoxybenzoic Acid

For correspondence:

Abstract

This document provides a comprehensive guide for the esterification of 3-(4-Acetylphenyl)-2-methoxybenzoic acid, a key intermediate in pharmaceutical and materials science research. The presence of an ortho-methoxy group introduces significant steric hindrance, while the para-acetyl group influences the electronic properties of the carboxylic acid. These structural features necessitate careful consideration of the esterification methodology. This guide details several robust protocols, including classic acid-catalyzed methods, modern coupling-agent-based approaches, and specialized techniques for challenging substrates. Each protocol is accompanied by a detailed explanation of the underlying chemical principles, step-by-step instructions, and expected outcomes, enabling researchers to select and execute the most suitable method for their specific needs.

Introduction: The Challenge of Esterifying a Sterically Hindered Aromatic Acid

3-(4-Acetylphenyl)-2-methoxybenzoic acid presents a unique set of challenges for esterification. The primary obstacle is the steric hindrance imposed by the methoxy group at the ortho position to the carboxylic acid. This "ortho effect" can significantly impede the approach of an alcohol nucleophile to the carbonyl carbon, thereby slowing down or even preventing the reaction under standard conditions.[1][2] The carboxyl group is forced to twist out of the plane of the benzene ring, which can affect its reactivity.[1]

Furthermore, the acetyl group at the para-position is an electron-withdrawing group. While this effect can increase the acidity of the carboxylic acid, it does not fully counteract the steric hindrance in terms of reaction kinetics for esterification.[3][4][5] Therefore, successful esterification requires methods that can overcome this steric barrier.

This guide explores four distinct and effective methods for the esterification of 3-(4-Acetylphenyl)-2-methoxybenzoic acid:

-

Fischer-Speier Esterification: A classic, equilibrium-driven method.

-

Steglich Esterification: A mild and efficient method using a carbodiimide coupling agent.

-

Mitsunobu Reaction: A versatile method for esterification under neutral conditions.

-

Diazomethane Derivatization: A highly efficient method for preparing methyl esters, with important safety considerations.

The selection of the most appropriate method will depend on the desired ester, the scale of the reaction, and the sensitivity of any other functional groups present in the molecule.

Method Selection and Rationale

The choice of esterification method is critical for achieving a high yield and purity of the desired product. The following table provides a comparative overview to aid in this selection process.

| Method | Key Reagents | Advantages | Disadvantages | Best Suited For |

| Fischer-Speier | Alcohol (as solvent and reagent), Strong Acid Catalyst (e.g., H₂SO₄) | Inexpensive, simple setup, suitable for large-scale synthesis of simple esters (e.g., methyl, ethyl). | Requires high temperatures and long reaction times, reversible reaction, may not be suitable for sensitive substrates. | Simple alkyl esters where the alcohol is readily available and inexpensive. |

| Steglich | DCC or EDC, DMAP, Alcohol | Mild reaction conditions (often room temperature), high yields, suitable for a wide range of alcohols, including sterically hindered ones. | Formation of a urea byproduct that needs to be removed, potential for side reactions if not controlled. | A broad range of esters, especially when mild conditions are required. |

| Mitsunobu | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Alcohol | Very mild and neutral conditions, high yields, stereospecific inversion of secondary alcohols (if applicable). | Stoichiometric amounts of phosphine oxide and hydrazine byproducts are formed, which can complicate purification. Reagents are relatively expensive. | High-value, complex esters, and when inversion of stereochemistry is desired. |

| Diazomethane | Diazomethane (CH₂N₂) | Extremely high yields for methyl esters, very mild conditions, rapid reaction. | Diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized equipment and handling procedures. Only produces methyl esters. | Small-scale synthesis of methyl esters when other methods have failed. |

Detailed Protocols

Fischer-Speier Esterification: The Classic Approach

This method relies on driving the equilibrium towards the ester product by using a large excess of the alcohol and removing the water formed during the reaction.

Reaction Mechanism Workflow:

Caption: Fischer-Speier Esterification Mechanism.

Protocol for Methyl 3-(4-Acetylphenyl)-2-methoxybenzoate:

-

Reagent Preparation:

-

3-(4-Acetylphenyl)-2-methoxybenzoic acid: 1.0 g (3.70 mmol)

-

Methanol (anhydrous): 20 mL (excess)

-

Concentrated Sulfuric Acid (H₂SO₄): 0.2 mL (catalytic amount)

-

-

Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-(4-Acetylphenyl)-2-methoxybenzoic acid and methanol.

-

Stir the mixture until the acid is fully dissolved.

-

Carefully add the concentrated sulfuric acid dropwise to the stirring solution.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 50 mL of ethyl acetate.

-

Wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid, followed by 1 x 30 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to yield the pure methyl ester.

-

Steglich Esterification: A Mild and Efficient Alternative

This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). It is particularly effective for sterically hindered substrates.

Reaction Mechanism Workflow:

Caption: Steglich Esterification Mechanism.

Protocol for Ethyl 3-(4-Acetylphenyl)-2-methoxybenzoate:

-

Reagent Preparation:

-

3-(4-Acetylphenyl)-2-methoxybenzoic acid: 1.0 g (3.70 mmol)

-

Ethanol (anhydrous): 0.34 mL (5.55 mmol, 1.5 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC): 0.84 g (4.07 mmol, 1.1 eq)

-

4-Dimethylaminopyridine (DMAP): 45 mg (0.37 mmol, 0.1 eq)

-

Dichloromethane (DCM, anhydrous): 20 mL

-

-

Reaction Setup:

-

In a 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the 3-(4-Acetylphenyl)-2-methoxybenzoic acid, ethanol, and DMAP in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reaction Execution:

-

In a separate container, dissolve the DCC in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction progress by TLC or HPLC.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Mitsunobu Reaction: Esterification under Neutral Conditions

The Mitsunobu reaction allows for the esterification of carboxylic acids with alcohols under mild, neutral conditions, using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Reaction Mechanism Workflow:

Caption: Mitsunobu Reaction Mechanism.

Protocol for Isopropyl 3-(4-Acetylphenyl)-2-methoxybenzoate:

-

Reagent Preparation:

-

3-(4-Acetylphenyl)-2-methoxybenzoic acid: 1.0 g (3.70 mmol)

-

Isopropanol (anhydrous): 0.34 mL (4.44 mmol, 1.2 eq)

-

Triphenylphosphine (PPh₃): 1.16 g (4.44 mmol, 1.2 eq)

-

Diisopropyl azodicarboxylate (DIAD): 0.87 mL (4.44 mmol, 1.2 eq)

-

Tetrahydrofuran (THF, anhydrous): 20 mL

-

-

Reaction Setup:

-

To a 50 mL round-bottom flask under an inert atmosphere, add the 3-(4-Acetylphenyl)-2-methoxybenzoic acid, isopropanol, and triphenylphosphine.

-

Dissolve the solids in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reaction Execution:

-

Add the DIAD dropwise to the cold, stirring solution over 10-15 minutes. A color change and/or the formation of a precipitate may be observed.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude residue can be directly purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

-

Diazomethane Derivatization: For High-Yield Methyl Esterification

This method is highly effective for the synthesis of methyl esters but requires extreme caution due to the hazardous nature of diazomethane. (Trimethylsilyl)diazomethane (TMS-diazomethane) is a safer, commercially available alternative.

WARNING: Diazomethane and its precursors are toxic, explosive, and carcinogenic. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

Reaction Mechanism Workflow:

Caption: Diazomethane Esterification Mechanism.

Protocol for Methyl 3-(4-Acetylphenyl)-2-methoxybenzoate using TMS-diazomethane:

-

Reagent Preparation:

-

3-(4-Acetylphenyl)-2-methoxybenzoic acid: 0.5 g (1.85 mmol)

-

(Trimethylsilyl)diazomethane (TMS-diazomethane), 2.0 M solution in hexanes: 1.0 mL (2.0 mmol, 1.1 eq)

-

Methanol: 2 mL

-

Toluene: 10 mL

-

-

Reaction Setup:

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the 3-(4-Acetylphenyl)-2-methoxybenzoic acid in toluene and methanol.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reaction Execution:

-

Slowly add the TMS-diazomethane solution dropwise to the stirring reaction mixture. Effervescence (evolution of nitrogen gas) should be observed.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

-

Work-up and Purification:

-

Carefully quench any unreacted TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude methyl ester, which is often of high purity. Further purification can be achieved by column chromatography if necessary.

-

Conclusion

The successful esterification of the sterically hindered 3-(4-Acetylphenyl)-2-methoxybenzoic acid is readily achievable through the judicious selection of the appropriate synthetic method. While traditional Fischer-Speier esterification can be effective for simple alkyl esters, modern coupling methods like the Steglich esterification and the Mitsunobu reaction offer milder conditions and broader substrate scope, making them highly valuable for more complex targets. For the specific synthesis of the methyl ester, TMS-diazomethane provides a high-yielding, albeit hazardous, alternative. By understanding the mechanistic nuances and practical considerations of each protocol presented in this guide, researchers can confidently and efficiently synthesize the desired ester derivatives of this important building block.

References

-

Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

-

A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. Retrieved from [Link]

-

University of Calgary. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1–28.

- Shioiri, T., Yokoyama, Y., & Kasai, Y. (1976). A new, convenient method for the esterification of carboxylic acids. Tetrahedron, 32(18), 2211-2215.

Sources

- 1. Ortho effect - Wikipedia [en.wikipedia.org]

- 2. The Ortho Effect of benzoic acids [ns1.almerja.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

Reagents for scaling up 3-(4-Acetylphenyl)-2-methoxybenzoic acid production

Application Note: Process Optimization and Scale-Up Strategy for 3-(4-Acetylphenyl)-2-methoxybenzoic Acid

Part 1: Executive Summary & Strategic Analysis

Scaling up the production of 3-(4-Acetylphenyl)-2-methoxybenzoic acid presents a classic but distinct challenge in biaryl synthesis. The presence of the ortho-methoxy group relative to the coupling site (C3) creates steric hindrance that decelerates the oxidative addition and transmetalation steps in the catalytic cycle. Furthermore, the para-acetyl group on the coupling partner introduces a need for chemoselectivity, although it is generally stable under standard cross-coupling conditions.

For kilogram-scale production, the "Academic Route" (direct coupling of the free acid using Pd(PPh3)4) is unsuitable due to catalyst instability, poor atom economy, and difficult purification of the zwitterionic intermediates.

The Recommended Industrial Strategy: The "Ester-First" Protocol To ensure high purity (>99.5%) and low residual metal content (<10 ppm), this guide recommends a three-stage workflow:

-

Protection: Conversion of the halogenated precursor to its methyl ester to prevent catalyst poisoning by the free carboxylate.

-

Coupling: High-turnover Suzuki-Miyaura coupling using a sterically robust catalyst system.

-

Hydrolysis & Polishing: Saponification followed by controlled crystallization (pH-swing) to reject impurities.

Part 2: Critical Reagent Selection (The "Why" Behind the "What")

The following reagents are selected based on kinetic profiles and industrial robustness.

The Catalyst System

-

Recommendation: Pd(dppf)Cl₂·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

-

Scientific Rationale: The large bite angle of the dppf ligand imparts stability to the Pd(0) species, preventing precipitation of Pd-black during the extended heating required for sterically hindered ortho-methoxy substrates. Unlike Pd(PPh₃)₄, it is air-stable, simplifying handling on large scales.

-

Alternative (For higher steric bulk): Pd(OAc)₂ + SPhos . SPhos is electronically rich and bulky, specifically designed to accelerate coupling at hindered centers, though it is more expensive.

The Base

-

Recommendation: Potassium Phosphate Tribasic (K₃PO₄) or Sodium Carbonate (Na₂CO₃) .

-

Scientific Rationale: While carbonates are standard, the ortho-methoxy group can reduce the rate of transmetalation. K₃PO₄ provides a higher basicity in the aqueous phase, accelerating the activation of the boronic acid "ate" complex, which is often the rate-determining step in hindered systems.

The Solvent System

-

Recommendation: Toluene : Water (3:1) or n-Propanol : Water .

-

Scientific Rationale: A biphasic system (Toluene/Water) allows for efficient partitioning. The product ester stays in the organic layer while inorganic borates wash away. For "Green" compliance, n-Propanol is a Class 3 solvent that enables high reaction temperatures (97°C) without the toxicity issues of DME or DMF.

Metal Scavenging

-

Recommendation: SiliaMetS® Thiol or N-Acetyl Cysteine .

-

Scientific Rationale: Crystallization alone rarely reduces Pd below 10 ppm. A dedicated chelation step using functionalized silica or a water-soluble scavenger during the workup is mandatory for GMP compliance.

Part 3: Visualization of the Workflow

The following diagram outlines the logical flow of the synthesis, highlighting critical decision nodes for scale-up.

Caption: Figure 1. Optimized industrial workflow for the synthesis of 3-(4-Acetylphenyl)-2-methoxybenzoic acid, prioritizing catalyst removal and intermediate purification.

Part 4: Detailed Experimental Protocol

Scale: 100 g Input (Representative of Pilot Scale)

Step 1: Preparation of Methyl 3-bromo-2-methoxybenzoate

Note: If the methyl ester is purchased directly, skip to Step 2.

-

Charge 3-Bromo-2-methoxybenzoic acid (100 g, 0.43 mol) into a reactor.

-

Add Methanol (500 mL) and catalytic H₂SO₄ (5 mL).

-

Reflux for 6 hours. Monitor by HPLC (Target: <0.5% Starting Material).

-

Cool to 20°C. Neutralize with saturated NaHCO₃.

-

Concentrate in vacuo to remove MeOH. Extract residue with Toluene (400 mL).

-

Wash organic layer with water. Proceed directly to Step 2 with the Toluene solution (telescoped process) or evaporate to isolate.

Step 2: Suzuki-Miyaura Coupling

Reagents:

-

Substrate: Methyl 3-bromo-2-methoxybenzoate (105 g, 0.43 mol) in Toluene (approx. 500 mL).

-

Boron Source: 4-Acetylphenylboronic acid (77.5 g, 0.47 mol, 1.1 eq).

-

Base: K₂CO₃ (118 g, 0.86 mol, 2.0 eq) dissolved in Water (250 mL).

-

Catalyst: Pd(dppf)Cl₂ (1.57 g, 0.5 mol%).

Procedure:

-

Degassing (Critical): Charge the Toluene solution of the substrate and the aqueous K₂CO₃ into the reactor. Sparge with Nitrogen for 30 minutes. Oxygen is the primary cause of homocoupling byproducts.

-

Add 4-Acetylphenylboronic acid and Pd(dppf)Cl₂ under a positive stream of Nitrogen.

-

Heat the biphasic mixture to 85-90°C with vigorous stirring (impeller speed >300 rpm is vital for biphasic transfer).

-

IPC (In-Process Control): Sample after 4 hours. Reaction is complete when aryl bromide is <0.5%.

-

Workup: Cool to 50°C. Separate the layers. Wash the organic (Toluene) layer with 5% L-Cysteine solution (or commercial scavenger) for 1 hour at 50°C to sequester Pd.

-

Filter the organic layer through a pad of Celite/Charcoal to remove Pd-black.

Step 3: Hydrolysis and Crystallization

-

To the filtered Toluene solution containing the ester intermediate, add 2M NaOH (430 mL, 2.0 eq).

-

Heat to 60°C for 2-3 hours. The ester will hydrolyze, and the product will migrate into the aqueous phase as the sodium salt.

-

Phase Separation: Separate layers. Discard the organic Toluene layer (this removes non-polar impurities like dimerized boronic acid).

-

Acidification: Transfer the aqueous product layer to a clean crystallization vessel.

-

Slowly add 6M HCl dropwise at 20°C until pH reaches 1-2.

-

Observation: The product will precipitate as a thick white slurry.

-

-

Aging: Stir the slurry for 2 hours to transform any amorphous solids into a stable crystalline polymorph.

-

Filtration: Filter the solid. Wash with Water (3 x 200 mL) to remove inorganic salts.

-

Drying: Dry in a vacuum oven at 55°C for 12 hours.

Part 5: Data Summary & Quality Specifications

| Parameter | Specification | Rationale |

| Yield (Overall) | > 85% | Efficient biphasic coupling and loss-free crystallization. |

| Purity (HPLC) | > 99.5% | Removal of boronic acid homodimers via toluene wash. |

| Palladium Content | < 10 ppm | Required for pharmaceutical intermediates (ICH Q3D).[1] |

| Appearance | White to Off-White Powder | Colored product indicates residual Pd or oxidation. |

| Moisture (KF) | < 0.5% | Critical for downstream stoichiometry. |

Part 6: Troubleshooting Guide

-

Issue: Low Conversion after 6 hours.

-

Cause: Catalyst deactivation by O₂ or poor agitation.

-

Fix: Ensure rigorous degassing.[2] Increase agitation speed to maximize interfacial surface area in the Toluene/Water mix.

-

-

Issue: Product is Grey/Black.

-

Cause: Colloidal Palladium.

-

Fix: Do not skip the L-Cysteine wash or Celite filtration before hydrolysis. Once the free acid forms, it can bind Pd, making removal difficult.

-

-

Issue: "Gummy" Precipitate during Acidification.

-

Cause: Rapid addition of acid trapping impurities.

-

Fix: Add HCl slowly over 1 hour. Seed the solution with pure crystals at pH 7 to encourage growth.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Sigma-Aldrich. (2025). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Link

-

BenchChem. (2025).[2][3] Application Notes: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. Link

-

Biotage. (2023). How to Remove Palladium in three easy steps. Link

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 3-(4-Acetylphenyl)-2-methoxybenzoic acid synthesis

Technical Support Center: Synthesis of 3-(4-Acetylphenyl)-2-methoxybenzoic acid

Welcome to the technical support guide for the synthesis of 3-(4-acetylphenyl)-2-methoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered biaryl compound. Here, we address common experimental issues, provide in-depth troubleshooting advice, and present validated protocols to streamline your synthetic efforts.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

The primary challenge in synthesizing 3-(4-acetylphenyl)-2-methoxybenzoic acid lies in the formation of the C-C bond between the two aromatic rings. The ortho-methoxy group on the benzoic acid scaffold imposes significant steric hindrance, which can impede traditional cross-coupling reactions.

Issue 1: My Suzuki-Miyaura coupling reaction is failing or providing very low yields.

Question: I am attempting to synthesize the target molecule using a Suzuki-Miyaura coupling between 3-bromo-2-methoxybenzoic acid and 4-acetylphenylboronic acid, but the reaction is not proceeding. What is causing this and how can I fix it?

Answer: This is the most common issue encountered and is almost always due to the steric clash caused by the ortho-methoxy group. This substituent can hinder multiple steps in the palladium catalytic cycle, particularly the transmetalation and reductive elimination steps. Standard palladium catalysts, such as Pd(PPh₃)₄, are often not robust enough to overcome this barrier.[1]

Troubleshooting Workflow:

-

Re-evaluate Your Catalyst System: The choice of ligand is critical for coupling sterically hindered substrates.[2]

-

Bulky, Electron-Rich Phosphine Ligands: Modern Buchwald-type ligands are designed to facilitate reactions with sterically demanding partners.[3] They create a bulky coordination sphere around the palladium center that promotes the crucial reductive elimination step.[4][5] Consider using ligands such as SPhos, XPhos, or RuPhos.

-

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable and highly active palladium complexes.[6] These are excellent alternatives for challenging couplings and have been shown to be effective for forming di-, tri-, and even tetra-ortho-substituted biaryls.[7][8]

-

-

Optimize Reaction Conditions:

-

Base Selection: The choice of base is crucial. While Na₂CO₃ or K₂CO₃ can be effective, stronger bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the transmetalation of the sterically hindered boronic acid.

-

Solvent System: Ensure adequate solubility of all components. Anhydrous polar aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard. For particularly stubborn reactions, consider solvents like cyclopentyl methyl ether (CPME).

-

Temperature: Sterically hindered couplings often require elevated temperatures (80-110 °C) to overcome the activation energy barrier. Microwave irradiation can also be a powerful tool to accelerate these transformations, often leading to higher yields in shorter reaction times.[9]

-

-

Ensure Reagent Quality:

-

Boronic Acid Integrity: Boronic acids can dehydrate to form boroxines upon storage, which are less reactive. Ensure your 4-acetylphenylboronic acid is pure and dry.

-

Catalyst Activity: Palladium catalysts can degrade with improper storage. Use a fresh, active catalyst or pre-catalyst.

-

Issue 2: My reaction is producing significant amounts of homo-coupled byproducts.

Question: My product is contaminated with 4,4'-diacetylbiphenyl (from the boronic acid) and/or 3,3'-dimethoxy-biphenyl-2,2'-dicarboxylic acid (from the aryl halide). How can I suppress these side reactions?

Answer: Homo-coupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or issues with catalyst stability.[10]

Troubleshooting Steps:

-

Rigorous Degassing: Oxygen can facilitate the oxidative homo-coupling of boronic acids. It is imperative to thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.

-

Use High-Purity Reagents: Impurities in the boronic acid or aryl halide can sometimes trigger side reactions.

-

Control Stoichiometry and Addition Rate: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is common. However, in some cases, slow addition of the boronic acid to the reaction mixture via a syringe pump can help minimize its concentration at any given time, thus reducing the rate of homo-coupling.

Issue 3: The Suzuki-Miyaura approach is still not viable. Are there alternative synthetic strategies?

Question: Despite extensive optimization, the Suzuki coupling is not providing a satisfactory yield. What other methods can be used to form the hindered biaryl bond?

Answer: When direct cross-coupling is challenging, an alternative and powerful strategy is Directed ortho-Metalation (DoM) . This method leverages the directing ability of functional groups already on the ring to achieve highly regioselective C-H activation.[11]

Strategic Approach: DoM followed by Cross-Coupling

The carboxylate group of 2-methoxybenzoic acid can effectively direct metalation to the C3 position.[12][13][14] This allows for the introduction of a handle for a subsequent, less sterically demanding cross-coupling reaction.

-

Ortho-Lithiation and Trapping: Treat 2-methoxybenzoic acid with a strong lithium base, such as s-butyllithium in the presence of TMEDA (N,N,N',N'-tetramethylethylenediamine), to selectively deprotonate the C3 position.[13] The resulting aryllithium species can be "trapped" with an electrophile like iodine (I₂) or bromine (Br₂) to form 3-iodo- or 3-bromo-2-methoxybenzoic acid.

-

Subsequent Cross-Coupling: The newly installed halide at the C3 position is now the coupling partner. While this is still an ortho-substituted halide, the steric environment is often less challenging for a subsequent Suzuki-Miyaura coupling with 4-acetylphenylboronic acid compared to the reverse scenario.

This two-step approach breaks down a difficult transformation into two more manageable, higher-yielding steps.

Visualized Workflows and Mechanisms

Quantitative Data and Protocols

Table 1: Comparison of Catalyst Systems for Sterically Hindered Suzuki-Miyaura Coupling

| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | [15] |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 80-92 | [15] |

| Pd-NHC (e.g., PEPPSI-IPr) | t-BuOK | Dioxane | 80 | >90 | [6][7] |

| Pd(OAc)₂ / AntPhos | K₂CO₃ | iPrOH/H₂O | 60 | 75-90 | [16][17] |

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is adapted for sterically hindered substrates and utilizes a modern phosphine ligand.

Reagents:

-

3-Bromo-2-methoxybenzoic acid (1.0 equiv)

-

4-Acetylphenylboronic acid (1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium Phosphate (K₃PO₄, 3.0 equiv), finely powdered and dried

-

Anhydrous Toluene and Water (10:1 v/v)

Procedure:

-

Setup: To an oven-dried Schlenk flask, add 3-bromo-2-methoxybenzoic acid, 4-acetylphenylboronic acid, and K₃PO₄.

-

Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via cannula.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-(4-acetylphenyl)-2-methoxybenzoic acid.

Protocol 2: Synthesis via Directed ortho-Metalation (DoM) and Coupling

This protocol provides a robust alternative when direct coupling is unsuccessful.[12][13]

Step A: Synthesis of 3-Iodo-2-methoxybenzoic acid

Reagents:

-

2-Methoxybenzoic acid (1.0 equiv)

-

TMEDA (2.2 equiv), distilled

-

sec-Butyllithium (s-BuLi, 2.2 equiv), titrated

-

Iodine (I₂, 2.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Setup: To an oven-dried, three-necked flask under Argon, add 2-methoxybenzoic acid and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Base Addition: Slowly add TMEDA, followed by the dropwise addition of s-BuLi. Stir the mixture at -78 °C for 2 hours.

-

Electrophilic Quench: In a separate flask, dissolve iodine in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.

-

Warming: Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Acidify with 1M HCl to pH ~2.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield 3-iodo-2-methoxybenzoic acid.

Step B: Suzuki-Miyaura Coupling

Follow Protocol 1, using 3-iodo-2-methoxybenzoic acid as the aryl halide.

References

-

Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Chemistry Portal. [Link]

-

Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

-

Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

-

Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. ACS Publications - Organic Letters. [Link]

-

Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

-

Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. ACS Publications - Organic Letters. [Link]

-

Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications - Organic Letters. [Link]

-

New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. ResearchGate. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

-